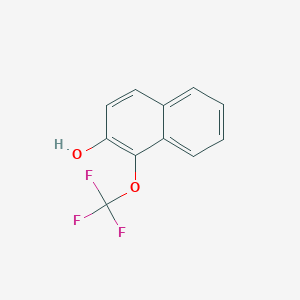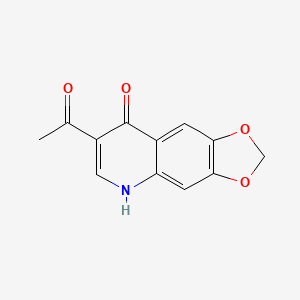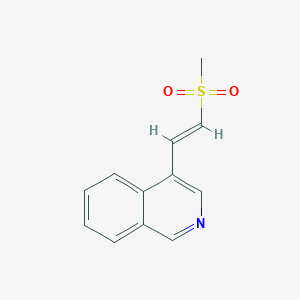![molecular formula C6H3BrClN3 B11878092 6-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11878092.png)
6-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by the presence of bromine and chlorine atoms attached to a pyrrolo[3,2-d]pyrimidine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine typically involves the bromination and chlorination of pyrrolo[3,2-d]pyrimidine derivatives. One common method includes the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with N-bromosuccinimide in chloroform under reflux conditions . Another approach involves the use of Cu-catalyzed reactions, where 5-bromopyrimidin-4-amines react with alkynes in the presence of CuCl and 6-methylpicolinic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be adapted for industrial purposes, ensuring the availability of the compound for various applications.
化学反応の分析
Types of Reactions
6-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form various derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, which can replace the halogen atoms under suitable conditions.
Oxidation Reactions: Reagents like NaClO2 and TEMPO are used for oxidation reactions.
Reduction Reactions: Reducing agents such as NaBH4 can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound.
科学的研究の応用
6-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 6-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby affecting various cellular pathways. For example, it has been shown to inhibit p21-activated kinase 4 (PAK4), which plays a role in cell growth and apoptosis .
類似化合物との比較
6-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine can be compared with other similar compounds, such as:
7-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine: This compound has a similar structure but differs in the position of the bromine atom.
Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds share the pyrrolo[2,3-d]pyrimidine core but have different substituents, leading to variations in their chemical and biological properties.
特性
分子式 |
C6H3BrClN3 |
|---|---|
分子量 |
232.46 g/mol |
IUPAC名 |
6-bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C6H3BrClN3/c7-5-1-3-4(10-5)2-9-6(8)11-3/h1-2,10H |
InChIキー |
LRDHTGWMSYWTST-UHFFFAOYSA-N |
正規SMILES |
C1=C(NC2=CN=C(N=C21)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11878056.png)


![7-Chlorobenzo[b][1,8]naphthyridin-5(10H)-one](/img/structure/B11878078.png)
![5-Chloro-2-phenylfuro[2,3-b]pyridine](/img/structure/B11878086.png)

